molecular formula C14H15BrN2O2 B2381428 3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide CAS No. 2034384-20-6

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide

Cat. No.: B2381428
CAS No.: 2034384-20-6
M. Wt: 323.19
InChI Key: DPOALLDSSYZXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an isoxazole moiety linked through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromobenzamide.

    Formation of Isoxazole Moiety: The isoxazole ring is synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) complexes.

    Linking the Propyl Chain: The 3-methylisoxazole is then linked to the bromobenzamide via a propyl chain using a suitable linker such as 1,3-dibromopropane under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The isoxazole moiety can be oxidized or reduced under specific conditions to yield different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the isoxazole ring can produce a carboxylic acid.

Scientific Research Applications

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-methylisoxazol-5-yl)benzamide: Lacks the propyl chain, which may affect its binding affinity and specificity.

    N-(3-(3-methylisoxazol-5-yl)propyl)benzamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    3-bromo-N-(3-(2-methylisoxazol-5-yl)propyl)benzamide: Has a different isoxazole substitution pattern, which may alter its chemical and biological properties.

Uniqueness

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide is unique due to the presence of both the bromine atom and the isoxazole moiety linked through a propyl chain. This combination provides a balance of reactivity and flexibility, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOALLDSSYZXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.